molecular formula C16H13ClO3 B1327995 2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-43-5

2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1327995
CAS No.: 898760-43-5
M. Wt: 288.72 g/mol
InChI Key: GUPTXWMSNILIAI-UHFFFAOYSA-N
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Description

2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13ClO3 It is a derivative of benzophenone, where the phenyl ring is substituted with a chlorine atom and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-(1,3-dioxolan-2-yl)phenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Types of Reactions:

    Oxidation: 2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone
  • 2-Bromo-4’-(1,3-dioxolan-2-yl)benzophenone
  • 2-Chloro-4’-(1,3-dioxolan-2-yl)acetophenone

Uniqueness: 2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both a chlorine atom and a 1,3-dioxolane ring in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPTXWMSNILIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645123
Record name (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-43-5
Record name Methanone, (2-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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